2-Fluoro-5-iodophenol
Overview
Description
2-Fluoro-5-iodophenol is an organic compound with the molecular formula C6H4FIO. It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms on the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Phenolic compounds like 2-fluoro-5-iodophenol often interact with proteins, enzymes, and other cellular components, influencing their function .
Mode of Action
This compound, being a phenolic compound, is likely to undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring (in this case, the iodine or fluorine atom) is replaced by a nucleophile . This can lead to changes in the structure and function of the target molecule.
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, often acting as antioxidants, enzyme inhibitors, or signaling molecules .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and interaction with cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodophenol can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-iodophenylboronic acid with sodium hydroxide and dihydrogen peroxide in a mixture of tetrahydrofuran and water at temperatures ranging from 0 to 20°C. This is followed by treatment with manganese(IV) oxide in the same solvent system for 1.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other bases can facilitate the substitution of the iodine atom.
Oxidation: Oxidizing agents like manganese(IV) oxide are used to oxidize the phenolic group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized derivatives.
Scientific Research Applications
2-Fluoro-5-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodophenol: Lacks the fluorine atom, affecting its overall reactivity and properties.
2-Chloro-5-iodophenol: Similar structure but with chlorine instead of fluorine, leading to different chemical behavior.
Uniqueness
2-Fluoro-5-iodophenol is unique due to the combined presence of fluorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications.
Biological Activity
2-Fluoro-5-iodophenol is an organic compound with the molecular formula C₆H₄FIO, characterized by a phenolic structure where a fluorine atom is located at the second carbon and an iodine atom at the fifth carbon of the aromatic ring. This compound has garnered attention due to its unique properties and potential applications in various biological contexts, including antimicrobial and anticancer activities.
The dual halogenation of this compound influences its reactivity and biological activity, allowing for diverse synthetic pathways. The compound is often synthesized through methods such as nucleophilic substitution reactions, which can yield various substituted phenols depending on the specific reagents and conditions used.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that its derivatives possess antibacterial activity against several pathogens. For example, compounds derived from this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition .
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Pseudomonas aeruginosa | Limited activity |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those with mutations in the p53 gene. The mechanism appears to involve the modulation of p53 signaling pathways, which are critical for cell cycle regulation and apoptosis .
Case Study: p53 Mutant Cell Lines
- A study reported that this compound derivatives selectively reduced cell viability in p53-Y220C mutant cancer lines while showing low toxicity in normal cells. This selective action suggests potential for developing targeted cancer therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its binding affinity to various enzymes and receptors. The phenolic group can engage in hydrogen bonding, which is crucial for its interaction with biomolecules, potentially influencing cellular signaling pathways involved in growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
4-Fluoro-2-nitrophenol | C₆H₄FNO₃ | Contains a nitro group; used in dyes |
5-Bromo-2-fluorophenol | C₆H₄BrF | Bromine substituent; different reactivity |
4-Iodo-2-fluorophenol | C₆H₄IF | Iodine at the para position; distinct uses |
The presence of both fluorine and iodine in this compound sets it apart from its analogs, influencing its reactivity and biological activity significantly.
Properties
IUPAC Name |
2-fluoro-5-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBFLDXIZQLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677241 | |
Record name | 2-Fluoro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-89-9 | |
Record name | 2-Fluoro-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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